2-(Thiophen-3-yl)oxirane is a chemical compound characterized by the presence of an oxirane (epoxide) functional group attached to a thiophene ring at the 3-position. Its molecular formula is , with a molecular weight of approximately . The structure features a three-membered cyclic ether, which contributes to its reactivity and potential applications in organic synthesis and materials science.
-(Thiophen-3-yl)oxirane serves as a valuable building block in organic synthesis due to its unique reactivity profile. The three-membered ring (oxirane) can readily undergo ring-opening reactions with various nucleophiles, enabling the formation of diverse functionalized molecules.
Studies have explored its utility in synthesizing complex heterocyclic compounds, such as pyrans and thiophenes. [PubChem, "Thiophene, 2-oxiranyl-", ]
One study reported its antifungal activity against various fungal strains, suggesting its potential as a lead compound for developing antifungal agents. [Ambeed.com, "68277-38-3|2-(Thiophen-3-yl)oxirane", ]
While preliminary, some research explores the potential of 2-(thiophen-3-yl)oxirane in material science applications. Its incorporation into polymer structures has been investigated, aiming to improve their properties like thermal stability and conductivity. [Molport, "(2S)-2-(thiophen-3-yl)oxirane", ]
The oxirane ring in 2-(thiophen-3-yl)oxirane is known for its reactivity, particularly in nucleophilic ring-opening reactions. Common reactions include:
The synthesis of 2-(thiophen-3-yl)oxirane can be accomplished through various methods:
2-(Thiophen-3-yl)oxirane has several potential applications:
Interaction studies involving 2-(thiophen-3-yl)oxirane focus on its reactivity with various nucleophiles and electrophiles. Key findings include:
Several compounds share structural similarities with 2-(thiophen-3-yl)oxirane, each exhibiting unique properties:
Compound Name | Structure Description | Notable Properties |
---|---|---|
2-(Thiophen-2-yl)oxirane | Similar epoxide structure at a different position | Potentially different reactivity |
3-(Thiophen-3-yl)oxirane | Oxirane attached at the 3-position on thiophene | Different sterics affecting reactivity |
2-(Furyl)oxirane | Oxirane linked to a furan ring | Exhibits different biological activities |
2-(Thienyl)ethanol | Alcohol derivative of thiophene | Used in organic synthesis |
These compounds highlight the uniqueness of 2-(thiophen-3-yl)oxirane due to its specific substitution pattern and potential applications in various fields. The distinct electronic properties imparted by the thiophene ring further differentiate it from other similar compounds.
Epoxidation of 3-vinylthiophene derivatives represents the most direct route to 2-(thiophen-3-yl)oxirane. meta-Chloroperoxybenzoic acid (mCPBA) is widely employed for this transformation, leveraging its ability to transfer an oxygen atom to the alkene moiety via a stereospecific syn-addition mechanism. The reaction typically proceeds in dichloromethane at 0–25°C, achieving yields of 70–85% under optimized conditions.
Mechanistic Insights:
The process initiates with protonation of the thiophene ring in strongly acidic environments, enhancing electrophilicity at the 3-position. Subsequent nucleophilic attack by the peracid forms a transient epoxide intermediate, which undergoes heterolytic ring opening and rearrangement to yield the final product. Competing pathways, such as sulfur oxidation leading to thiophene-S-oxide dimers, are minimized by controlling acidity and water content.
Comparative Performance of Oxidizing Agents:
Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
mCPBA | CH~2~Cl~2~ | 0–25 | 70–85 |
H~2~O~2~/CH~3~ReO~3~ | CH~3~CN | 25 | 60–75 |
Trifluoroperacetic acid | Toluene | -10 | 65–80 |
Data synthesized from multiple studies.
While palladium-catalyzed cyclization methods for 2-(thiophen-3-yl)oxirane are less documented, analogous three-component coupling strategies offer insights. For example, butadienylsulfonium species undergo stepwise addition of stabilized enolates and aldehydes to form vinyl epoxides. Although not directly applied to thiophene systems, this approach highlights the potential for modular synthesis via transition-metal-mediated pathways.
Hypothetical Pathway:
Current literature emphasizes peracid-based epoxidation as the dominant method, underscoring the need for further exploration of metal-catalyzed routes.
Solvent polarity and catalyst choice critically influence reaction efficiency:
Solvent Effects:
Catalyst Optimization:
Optimized Conditions:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Solvent | Dichloromethane | +15% vs. CH~3~CN |
Catalyst Loading | 10 mol% MTO | +20% vs. 5 mol% |
Reaction Time | 6–8 hours | Maximizes conversion |
Transitioning laboratory-scale synthesis to industrial production introduces multifaceted challenges:
Industrial Mitigation Strategies:
The strained three-membered epoxide ring in 2-(thiophen-3-yl)oxirane undergoes nucleophilic ring-opening reactions with a wide range of nucleophiles, including water, alcohols, amines, and thiols. Under basic conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. For example, methanol reacts with methyl cis-9,10-epoxyoctadecanoate to produce nearly equal mixtures of 9-hydroxy-10-methoxy and 10-hydroxy-9-methoxy regioisomers due to minimal steric differentiation between the two carbons [1] [3].
In contrast, acidic conditions protonate the epoxide oxygen, increasing the electrophilicity of both carbons and enabling carbocation-mediated pathways. This protonation lowers the activation energy for ring-opening, as demonstrated in the hydrolysis of epichlorohydrin, where the energy of activation ranges between 18–21 kcal/mol [8]. For 2-(thiophen-3-yl)oxirane, the electron-withdrawing thiophene ring may further polarize the epoxide, favoring attack at the benzylic position adjacent to the aromatic system. Computational studies on thiophene epoxides reveal that nucleophilic addition to the α-carbon (adjacent to sulfur) is kinetically favored due to partial positive charge accumulation [2] [4].
A notable example involves the reaction of 2-(thiophen-3-yl)oxirane with aryllithium reagents, which cleave the oxirane ring to form 2'-arylthio-3,3'-bithiophene-2-carbaldehydes. This transformation highlights the susceptibility of the epoxide to strong nucleophiles, even at low temperatures [9].
Regioselectivity in 2-(thiophen-3-yl)oxirane reactions is influenced by steric constraints, electronic effects, and the nature of the nucleophile. The thiophene ring exerts a strong electron-donating effect through conjugation, which directs nucleophilic attack toward the epoxide carbon farthest from the sulfur atom. However, steric hindrance from the thiophene’s 3-position substituent can override electronic preferences.
For instance, in the acid-catalyzed hydroxylation of thiophene epoxides, intramolecular epoxidation leads to heterolytic ring-opening at the β-carbon (away from sulfur), followed by a 1,2-hydride shift to stabilize the intermediate carbocation [4]. This contrasts with reactions under basic conditions, where SN2 mechanisms favor attack at the less substituted carbon. Computational modeling of thiophene oxidation by hydroperoxyl radicals (HO2- ) shows that additions to α- and β-carbons exhibit positive temperature dependence, with α-attack dominating below 1000 K due to lower activation barriers [2].
The table below summarizes key factors governing regioselectivity:
Condition | Preferred Site | Dominant Factor | Example |
---|---|---|---|
Basic (SN2) | Less substituted | Steric hindrance | Methanolysis of epoxidized oleates [1] |
Acidic (SN1) | Benzylic | Carbocation stability | Thiophen-2-one formation [4] |
Radical-mediated | α-carbon | Spin density distribution | HO2- addition to thiophene [2] |
The activation of 2-(thiophen-3-yl)oxirane by acids or bases fundamentally alters its reactivity. In acidic media, protonation of the epoxide oxygen generates an oxonium ion, which undergoes heterolytic cleavage to form a carbocation intermediate. This mechanism, classified as A-1, is observed in the hydrolysis of isobutylene oxide, where the entropy of activation (+8 cal/mol·K) indicates a dissociative pathway [8]. For thiophene-containing epoxides, the aromatic system stabilizes adjacent carbocations, facilitating rearrangements such as hydride or alkyl shifts [4].
Under basic conditions, deprotonation of the nucleophile enhances its reactivity, promoting concerted SN2 attacks. The negative entropy of activation (–5 to –8 cal/mol·K) in propylene oxide hydrolysis corroborates this associative mechanism [8]. In 2-(thiophen-3-yl)oxirane, the thiophene’s electron-donating resonance effects reduce the electrophilicity of the epoxide carbons, necessitating stronger nucleophiles or elevated temperatures for efficient ring-opening.
In biological systems, cytochrome P450 (CYP450) enzymes mediate the oxidation of 2-(thiophen-3-yl)oxirane through competing pathways:
The dominance of these pathways depends on the enzyme’s active site geometry and the local concentration of nucleophiles. For example, in rat liver microsomes, sulfur oxidation predominates, generating reactive sulfoxides that form adducts with GSH [6]. In contrast, human CYP2C9 favors epoxide ring-opening, producing dihydrodiol metabolites [2].